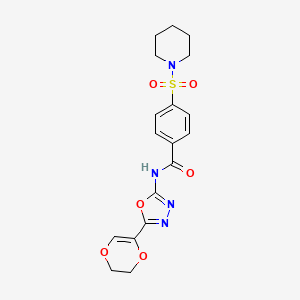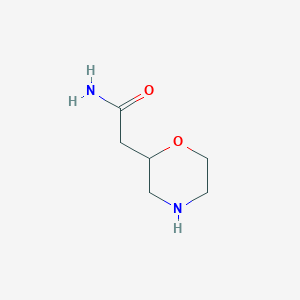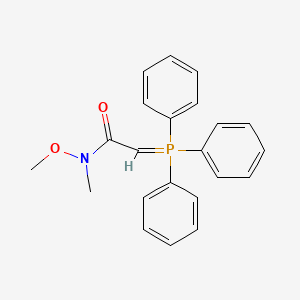![molecular formula C12H7N5O4 B2839887 (Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile CAS No. 1020251-94-8](/img/structure/B2839887.png)
(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the (Z) and (E) prefixes in the name suggest the existence of geometric isomerism in the molecule, specifically around the carbon-carbon double bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the amino group could participate in acid-base reactions, the nitro group in redox reactions, and the nitrile group in nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amino and nitro groups could make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
The synthesis and characterization of organometallic polymers incorporating similar nitro and benzodioxol motifs have been explored for their antibacterial activities. Such compounds, when complexed with metals like Zn, Mn, Ni, exhibit enhanced antibacterial activities compared to their ligands, indicating the role of transition metal ions in enhancing antibacterial efficacy (Shi, 2012).
Environmental Remediation
Research on the degradation of hazardous materials, such as hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), has utilized compounds with nitro groups for environmental remediation. Zerovalent iron nanoparticles (ZVINs), in the presence of stabilizers, have shown promise in degrading RDX, leading to the formation of less harmful substances. This indicates the potential of related chemical structures in the remediation of soil and water contaminants (Naja et al., 2008).
Catalysis
Compounds with similar structural features have been used as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This has practical utility in the efficient preparation of chiral pharmaceutical ingredients, highlighting the importance of such structures in asymmetric catalysis and the synthesis of biologically active molecules (Imamoto et al., 2012).
Photopolymerization
Novel compounds bearing nitro and benzodioxol groups have been proposed as photoiniters for nitroxide-mediated photopolymerization (NMP). Such compounds are efficient in generating radicals under UV irradiation, which is crucial for initiating polymerization reactions that have applications in coatings and materials science (Guillaneuf et al., 2010).
Photodynamic Therapy
The synthesis of polymers that incorporate phthalocyanine and related nitro-substituted derivatives for potential use in photodynamic therapy has been explored. These polymers show good singlet oxygen quantum yields, essential for effective photodynamic cancer treatment, indicating the value of such compounds in medical applications (Wang et al., 2014).
Eigenschaften
IUPAC Name |
2-amino-3-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O4/c13-3-8(15)9(4-14)16-5-7-1-11-12(21-6-20-11)2-10(7)17(18)19/h1-2,5H,6,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXICRIRDVJOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC(=C(C#N)N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2839806.png)



![6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B2839815.png)
![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2839817.png)



![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)

